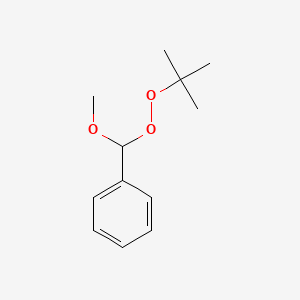
Peroxide, 1,1-dimethylethyl methoxyphenylmethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxide, 1,1-dimethylethyl methoxyphenylmethyl: is an organic peroxide compound with the molecular formula C12H18O3 . It is commonly used in various industrial and chemical applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Peroxide, 1,1-dimethylethyl methoxyphenylmethyl typically involves the reaction of tert-butyl hydroperoxide with methoxyphenylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the peroxide bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions: Peroxide, 1,1-dimethylethyl methoxyphenylmethyl undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: Under certain conditions, it can be reduced to form alcohols or other reduced products.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reaction is typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens or nucleophiles can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenylmethyl derivatives.
Applications De Recherche Scientifique
Chemistry: Peroxide, 1,1-dimethylethyl methoxyphenylmethyl is used as an initiator in polymerization reactions. It helps in the formation of polymers by initiating the free radical polymerization process.
Biology: In biological research, it is used as a reagent for studying oxidative stress and its effects on biological systems. It helps in understanding the role of reactive oxygen species (ROS) in cellular processes.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates. It plays a crucial role in the development of drugs that require oxidative or reductive transformations.
Industry: In the industrial sector, it is used as a curing agent for resins and plastics. It helps in the cross-linking of polymer chains, leading to the formation of durable and stable materials.
Mécanisme D'action
The mechanism of action of Peroxide, 1,1-dimethylethyl methoxyphenylmethyl involves the generation of free radicals. The peroxide bond undergoes homolytic cleavage to form two free radicals, which then participate in various chemical reactions. These free radicals can initiate polymerization reactions, oxidize substrates, or undergo further transformations to form different products.
Comparaison Avec Des Composés Similaires
- tert-Butyl hydroperoxide
- Cumene hydroperoxide
- Di-tert-butyl peroxide
Comparison: Peroxide, 1,1-dimethylethyl methoxyphenylmethyl is unique due to its methoxyphenylmethyl group, which imparts specific reactivity and stability to the compound. Compared to other similar peroxides, it offers distinct advantages in terms of selectivity and efficiency in various chemical reactions .
Propriétés
Numéro CAS |
62704-91-0 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
[tert-butylperoxy(methoxy)methyl]benzene |
InChI |
InChI=1S/C12H18O3/c1-12(2,3)15-14-11(13-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3 |
Clé InChI |
LBLVOYYNFILMAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC(C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)







![1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)](/img/structure/B14514852.png)

![4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14514865.png)
![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)


